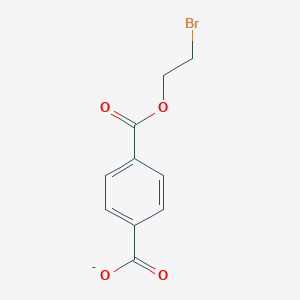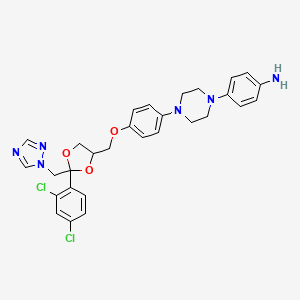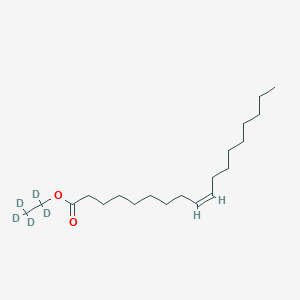![molecular formula C21H32O3 B12290421 (1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)
(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Androstene-1alpha,17beta-diol typically involves the conversion of phytosterols into steroidal compounds. One efficient method involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 2-Androstene-1alpha,17beta-diol . The reaction conditions often include the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase .
Industrial Production Methods: Industrial production of 2-Androstene-1alpha,17beta-diol may involve large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to increase the yield and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Androstene-1alpha,17beta-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Androstene-1alpha,17beta-diol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of steroidal medicines and other biochemical products
Mechanism of Action
The mechanism of action of 2-Androstene-1alpha,17beta-diol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of other steroid hormones, such as testosterone and estradiol . The compound is converted to these hormones through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases .
Comparison with Similar Compounds
Androstenediol (Androst-5-ene-3beta,17beta-diol): A weak androgen and estrogen steroid hormone that is an intermediate in the biosynthesis of testosterone.
Androstenedione (Androst-4-ene-3,17-dione): A steroid hormone used as a precursor to testosterone and estrone.
Dehydroepiandrosterone (Androst-5-en-3beta-ol-17-one): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness: 2-Androstene-1alpha,17beta-diol is unique due to its specific structural configuration and its role as a precursor in the biosynthesis of other important steroid hormones. Its distinct molecular structure allows it to participate in specific biochemical pathways that are not shared by all similar compounds .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3 |
InChI Key |
DKRVGISYZLHNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
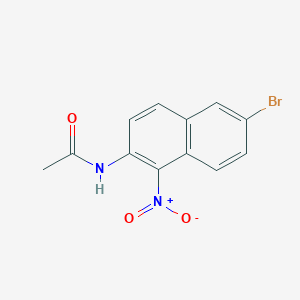
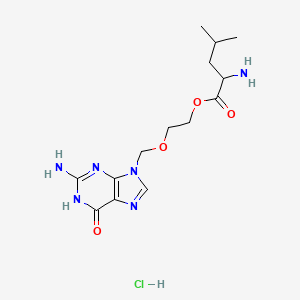
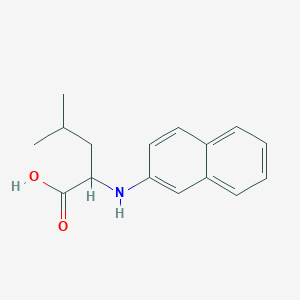
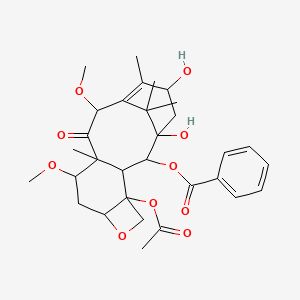
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)
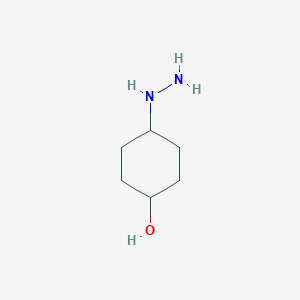
![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
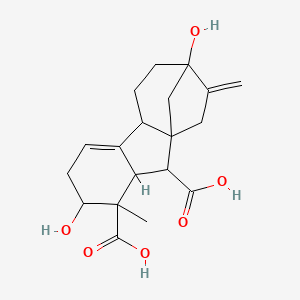
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)
